Antifungal Potency: Capsidiol vs. Synthetic Derivatives and Clinical Antifungals
Capsidiol exhibits significantly greater antifungal potency than its own synthetic derivatives and several commercial antifungal agents. In a comparative bioassay, the minimum inhibitory concentration (MIC) of capsidiol was determined to be 3-10 ng, which is at least one order of magnitude lower (i.e., >10x more potent) than that of any of its synthetic derivatives tested [1]. Furthermore, this MIC was considerably lower than those previously reported for the clinical antifungals ketoconazole, nystatin, and propiconazole [1].
| Evidence Dimension | Antifungal potency (Minimum Inhibitory Concentration) |
|---|---|
| Target Compound Data | 3-10 ng |
| Comparator Or Baseline | Synthetic derivatives of capsidiol; Ketoconazole, Nystatin, Propiconazole |
| Quantified Difference | At least 1 order of magnitude lower (more potent) than derivatives; considerably lower than clinical antifungals |
| Conditions | In vitro antifungal bioassay (specific pathogen not detailed in abstract) |
Why This Matters
This establishes capsidiol's superior intrinsic antifungal potency over its close chemical analogs and several commercial benchmarks, justifying its selection as a scaffold or positive control in antifungal discovery programs.
- [1] Zhao, Y.; Schenk, D.J.; Takahashi, S.; Chappell, J.; Coates, R.M. Eremophilane Sesquiterpenes from Capsidiol. The Journal of Organic Chemistry 2004, 69 (22), 7428-7435. View Source
